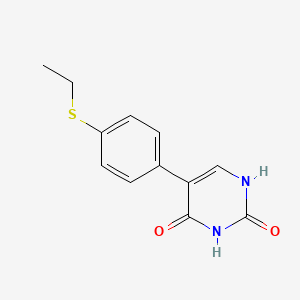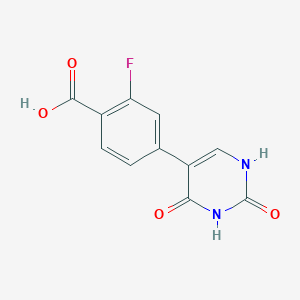
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCP-DHP-95%) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of two rings of atoms and has a molecular weight of 297.72 g/mol. 5-DCP-DHP-95% has been used in a number of studies to investigate its biochemical and physiological effects.
科学的研究の応用
5-DCP-DHP-95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine nucleotides. It has also been used as an inhibitor of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide. In addition, 5-DCP-DHP-95% has been used to study the effects of oxidative stress on cell viability and to investigate the role of nitric oxide in inflammation.
作用機序
The mechanism of action of 5-DCP-DHP-95% is not fully understood. However, it is believed to act as an inhibitor of DHFR and iNOS. By inhibiting these enzymes, 5-DCP-DHP-95% can block the synthesis of purine nucleotides and nitric oxide, respectively. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-DHP-95% are not fully understood. However, it has been shown to inhibit the synthesis of purine nucleotides and nitric oxide. In addition, 5-DCP-DHP-95% has been shown to induce oxidative stress, which can lead to cell death. It has also been shown to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The main advantage of using 5-DCP-DHP-95% in laboratory experiments is its availability and ease of use. It is a commercially available compound and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-DCP-DHP-95% in laboratory experiments. It is not soluble in water and must be dissolved in a suitable solvent before use. In addition, it can be toxic at high concentrations and must be handled with caution.
将来の方向性
The potential future directions for 5-DCP-DHP-95% include further investigation into its biochemical and physiological effects, exploration of its potential therapeutic applications, and development of new synthesis methods. In addition, further research into the mechanism of action of 5-DCP-DHP-95% could lead to a better understanding of its effects and potential therapeutic applications. Finally, further investigation into the potential toxic effects of 5-DCP-DHP-95% could lead to improved safety protocols for laboratory use.
合成法
5-DCP-DHP-95% can be synthesized from 5-chloro-2,4-dihydroxy-pyrimidine (5-CDHP) and 2,4-dichlorophenol (2,4-DCP). The synthesis of 5-DCP-DHP-95% involves the condensation of 5-CDHP and 2,4-DCP in an aqueous solution at a temperature of 80°C. The reaction is catalyzed by an acid catalyst, such as hydrochloric acid. The reaction is complete in approximately 3-4 hours and yields a 95% pure product.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(8(12)3-5)7-4-13-10(16)14-9(7)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWAIWCCCPOXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)





![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)